molecular formula C23H38OSi B106821 Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl- CAS No. 16729-20-7

Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-

Cat. No. B106821
CAS RN: 16729-20-7
M. Wt: 358.6 g/mol
InChI Key: BRQULYFCMPMQFL-JYWHSYTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-, also known as geranylgeranyltrimethylsilane (GGTMS), is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of isoprenoids, which are natural compounds that play essential roles in various biological processes.

Scientific Research Applications

Diamagnetic Susceptibility of Organo Silanes

  • Study: "Untersuchungen über die diamagnetische Suszeptibilität einiger Organo (imino-oxy)silane" investigated the diamagnetic susceptibilities of certain organo silanes, including those with Si−O bonds (Goel, Singh, & Mehrotra, 1976).

Synthesis of α-Siloxy-α-Alkoxycarbonyl Amides

  • Study: Research on the synthesis of α-siloxy-α-alkoxycarbonyl amides using carbamoylsilane and α-ketoesters highlighted the potential of silane compounds in organic synthesis (Li, Liu, & Chen, 2015).

Use in Forming Carboxamides

  • Study: "An effective method for the synthesis of carboxamides" discussed using tetrakis(pyridin-2-yloxy)silane as a mild dehydrating reagent for forming various carboxamides (Tozawa, Yamane, & Mukaiyama, 2005).

Application in Electrochemistry

  • Study: "Novel silane compounds as electrolyte solvents for Li-ion batteries" showed that certain silane compounds could be used as non-aqueous electrolyte solvents in lithium-ion batteries, demonstrating their potential in electrochemistry (Amine et al., 2006).

Chemisorption on Silica Surface

  • Study: "Chemisorption of trimethylpseudohalo-silanes on the surface of silica" explored the chemisorption properties of trimethyl-substituted silanes on silica surfaces, which is significant in surface chemistry (Varvarin et al., 1986).

Hydrosilylation of Alkynes

  • Study: "Hydrosilylation of Alkynes Mediated by N-Heterocyclic Carbene Platinum(0) Complexes" examined the catalytic properties of silanes in the hydrosilylation of alkynes, an important reaction in organic chemistry (Bo et al., 2006).

Polymerization and Material Science

  • Study: "Anionic Ring-Opening Polymerization of Trimethylsiloxy-Substituted 1-Oxa-2,5-disilacyclopentanes" discussed the synthesis of polymers from silane compounds, showing their role in material science and polymer chemistry (Ziatdinov, Cai, & Weber, 2002).

properties

CAS RN

16729-20-7

Product Name

Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-

Molecular Formula

C23H38OSi

Molecular Weight

358.6 g/mol

IUPAC Name

[(3E,5E,7E,9Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-trienoxy]-trimethylsilane

InChI

InChI=1S/C23H38OSi/c1-19(11-9-12-20(2)16-18-24-25(6,7)8)14-15-22-21(3)13-10-17-23(22,4)5/h9,11-15H,10,16-18H2,1-8H3/b11-9+,19-14+,20-12+,22-15+

InChI Key

BRQULYFCMPMQFL-JYWHSYTOSA-N

Isomeric SMILES

CC\1=CCCC(/C1=C/C=C(\C)/C=C/C=C(\C)/CCO[Si](C)(C)C)(C)C

SMILES

CC1=CCCC(C1=CC=C(C)C=CC=C(C)CCO[Si](C)(C)C)(C)C

Canonical SMILES

CC1=CCCC(C1=CC=C(C)C=CC=C(C)CCO[Si](C)(C)C)(C)C

synonyms

3,7-Dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-1-[(trimethylsilyl)oxy]-3,5,7-nonatriene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-
Reactant of Route 2
Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-
Reactant of Route 3
Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-
Reactant of Route 4
Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-
Reactant of Route 5
Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-
Reactant of Route 6
Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-

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